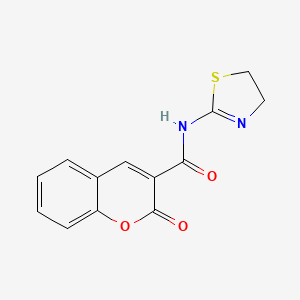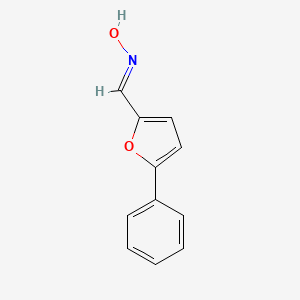
3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a quinolylmethylene substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 8-quinolinecarboxaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic or acidic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinolylmethylene group, potentially converting it to a dihydroquinoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology
In biological research, it may be investigated for its antimicrobial, antifungal, or anticancer properties due to the presence of the thiazolidinone and quinoline moieties.
Medicine
Industry
In the industrial sector, derivatives of this compound could be explored for use in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The exact mechanism of action for 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, compounds with thiazolidinone and quinoline structures can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group may participate in redox reactions, while the quinoline moiety can intercalate with DNA or interact with proteins.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the quinolylmethylene group but shares the thiazolidinone core.
8-Quinolylmethylene derivatives: Compounds with similar quinoline-based structures but different substituents.
Uniqueness
3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of the thiazolidinone and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to its individual components or other related compounds.
Properties
Molecular Formula |
C14H10N2OS2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10N2OS2/c1-16-13(17)11(19-14(16)18)8-10-5-2-4-9-6-3-7-15-12(9)10/h2-8H,1H3/b11-8- |
InChI Key |
OKADXACHXLZMJA-FLIBITNWSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC3=C2N=CC=C3)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC3=C2N=CC=C3)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12191618.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12191623.png)

![[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]benzylamine](/img/structure/B12191636.png)
![2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B12191642.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12191653.png)



![(4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12191673.png)

